N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a quinazoline ring, which is further modified with a dioxolo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the construction of the quinazoline ring system. The dioxolo group is then introduced through specific functionalization reactions.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized using a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Quinazoline Ring Construction: The quinazoline ring is often constructed via a cyclization reaction involving an anthranilic acid derivative and a suitable amine.
Dioxolo Group Introduction: The dioxolo group can be introduced through a reaction with a suitable diol and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
Quinazoline Derivatives: Compounds with a quinazoline core structure, often studied for their biological activity.
Dioxolo Compounds: Molecules containing the dioxolo group, known for their electronic properties.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is unique due to its combination of a pyrimidine ring, a quinazoline ring, and a dioxolo group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-8-4-9(2)18-15(17-8)21-16-19-10(3)11-5-13-14(23-7-22-13)6-12(11)20-16/h4-6H,7H2,1-3H3,(H,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSAIAYMWQXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.